molecular formula C15H14Br2O B8350346 1,3-Bis(3-bromophenyl)propan-2-ol

1,3-Bis(3-bromophenyl)propan-2-ol

Cat. No.: B8350346
M. Wt: 370.08 g/mol
InChI Key: QTZQLMLPWBTZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(3-bromophenyl)propan-2-ol is a diaromatic alcohol featuring two 3-bromophenyl groups attached to the 1- and 3-positions of a propane backbone, with a hydroxyl group at the central carbon (position 2). This structure confers unique electronic and steric properties due to the electron-withdrawing bromine substituents and the polar hydroxyl group. The bromine atoms enhance lipophilicity and influence intermolecular interactions, making it a candidate for applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C15H14Br2O

Molecular Weight

370.08 g/mol

IUPAC Name

1,3-bis(3-bromophenyl)propan-2-ol

InChI

InChI=1S/C15H14Br2O/c16-13-5-1-3-11(7-13)9-15(18)10-12-4-2-6-14(17)8-12/h1-8,15,18H,9-10H2

InChI Key

QTZQLMLPWBTZOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CC2=CC(=CC=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

3-Bromo vs. 4-Bromo Isomers The position of bromine on the phenyl ring significantly impacts electronic distribution and steric effects. For example, 1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6) features bromine at the para position, leading to symmetrical dipole cancellation and reduced steric hindrance compared to the meta-substituted 3-bromo isomer.

Functional Group Variations

Alcohol vs. Ketone and Ether Derivatives

  • 1,3-Bis(3-bromophenyl)propan-2-ol (Alcohol) : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents and facilitating derivatization (e.g., esterification, as seen in (E)-1,3-Bis(3-bromophenyl)allyl acetate synthesis ).
  • 1,3-Bis(4-bromophenyl)-2-propanone (Ketone): The ketone group is more electrophilic, making it reactive toward nucleophiles like hydrides (e.g., NaBH₄ reduction to alcohols) .
  • 1,3-Bis(tribromophenoxy)propan-2-ol (Ether): The ether linkage in this compound reduces polarity, enhancing lipid solubility and thermal stability compared to the alcohol analog .
Substituent Types and Their Impact
Compound Substituents Key Properties/Applications Reference
This compound 3-Bromophenyl, -OH Hydrogen bonding, derivatization
1,3-Bis(2-chloroethoxy)propan-2-ol Chloroethoxy High yield (64.6%), liquid at RT
1,3-Bis(diphenylphosphino)propane Diphenylphosphino Ligand for transition metal catalysis
1,3-Bis[2-picolylamino]propan-2-ol Picolylamino Cu(II) coordination, crystal studies
1,3-Bis(aryloxy)propan-2-ol derivatives Varied aryloxy Antileishmanial activity (SAR studies)

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